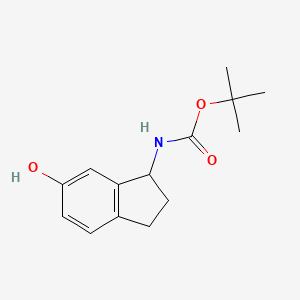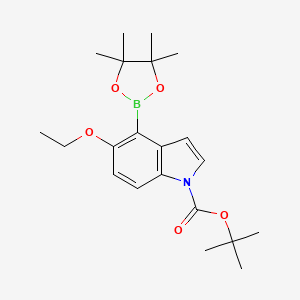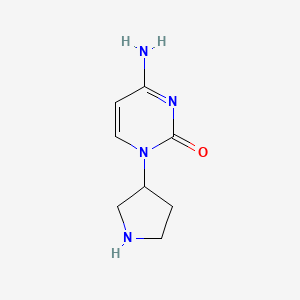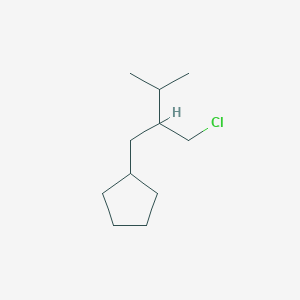
(2-(Chloromethyl)-3-methylbutyl)cyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Chloromethyl)-3-methylbutyl)cyclopentane is an organic compound characterized by a cyclopentane ring substituted with a chloromethyl group and a 3-methylbutyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Chloromethyl)-3-methylbutyl)cyclopentane typically involves the chloromethylation of a cyclopentane derivative. One common method is the reaction of cyclopentane with formaldehyde and hydrochloric acid in the presence of a catalyst, such as zinc chloride, to introduce the chloromethyl group. The 3-methylbutyl group can be introduced through a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
化学反応の分析
Types of Reactions
(2-(Chloromethyl)-3-methylbutyl)cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium hydroxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of amines, ethers, or other substituted derivatives.
Oxidation: Formation of alcohols, aldehydes, or ketones.
Reduction: Formation of the corresponding methyl derivative.
科学的研究の応用
(2-(Chloromethyl)-3-methylbutyl)cyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biochemical pathways involving cyclopentane derivatives.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (2-(Chloromethyl)-3-methylbutyl)cyclopentane exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the compound undergoes electron transfer processes to form new functional groups.
類似化合物との比較
Similar Compounds
Uniqueness
(2-(Chloromethyl)-3-methylbutyl)cyclopentane is unique due to the presence of both a chloromethyl group and a 3-methylbutyl group on the cyclopentane ring. This combination of substituents imparts distinct chemical properties and reactivity compared to other cyclopentane derivatives.
特性
分子式 |
C11H21Cl |
|---|---|
分子量 |
188.74 g/mol |
IUPAC名 |
[2-(chloromethyl)-3-methylbutyl]cyclopentane |
InChI |
InChI=1S/C11H21Cl/c1-9(2)11(8-12)7-10-5-3-4-6-10/h9-11H,3-8H2,1-2H3 |
InChIキー |
DWRGQEBREMHJDK-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CC1CCCC1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butylN-[(2,2-dimethylazetidin-3-yl)methyl]carbamate](/img/structure/B13550602.png)
![1-Iodobicyclo[2.2.2]octane](/img/structure/B13550607.png)
![tert-butyl7-formyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate](/img/structure/B13550614.png)
![(1S)-2-amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13550622.png)
![[1,3-dimethyl-5-(4-methylpiperazin-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13550630.png)
![(2R)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol](/img/structure/B13550633.png)
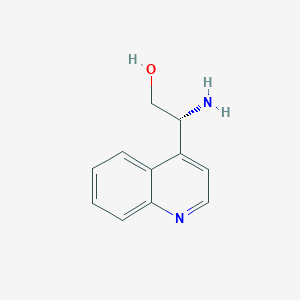
![(2E)-2-cyano-N-(naphthalen-1-yl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B13550647.png)

![N-[2-(2-ethyl-6-methylanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B13550655.png)

